

Structural Elucidation of Methyl (E)-m-nitrocinnamate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Methyl (E)-m-nitrocinnamate**

Cat. No.: **B168584**

[Get Quote](#)

Introduction

Methyl (E)-m-nitrocinnamate is an organic compound with the chemical formula $C_{10}H_9NO_4$ and a molecular weight of 207.18 g/mol. Its structure features a methyl ester group and a nitro group attached to a cinnamate framework in a meta- and trans- (E) configuration. This technical guide provides a comprehensive overview of the structural elucidation of **Methyl (E)-m-nitrocinnamate**, detailing the spectroscopic data and experimental protocols used for its characterization. This information is of significant value to researchers in organic synthesis, materials science, and pharmaceutical development.

Spectroscopic Data

The structural confirmation of **Methyl (E)-m-nitrocinnamate** is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental data for the meta-isomer is not readily available in public databases, the following sections present predicted data based on the analysis of its ortho- and para-isomers, Methyl (E)-o-nitrocinnamate and Methyl (E)-p-nitrocinnamate.

1H and ^{13}C NMR Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The predicted chemical shifts for **Methyl (E)-m-nitrocinnamate** are based on the

known data for its isomers and the expected electronic effects of the meta-substituted nitro group.

Table 1: Predicted ^1H NMR Spectral Data for **Methyl (E)-m-nitrocinnamate**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.85	s	3H	-OCH ₃
~6.50	d, $J \approx 16$ Hz	1H	Vinylic H (α to C=O)
~7.70	d, $J \approx 16$ Hz	1H	Vinylic H (β to C=O)
~7.60 - 8.40	m	4H	Aromatic H

Table 2: Predicted ^{13}C NMR Spectral Data for **Methyl (E)-m-nitrocinnamate**

Chemical Shift (δ) ppm	Assignment
~52.0	-OCH ₃
~120.0	Vinylic CH (α to C=O)
~123.0 - 138.0	Aromatic CH
~142.0	Vinylic CH (β to C=O)
~148.0	Aromatic C-NO ₂
~135.0	Aromatic C (ipso to vinyl)
~166.5	C=O

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for **Methyl (E)-m-nitrocinnamate** are predicted based on the functional groups present and data from its isomers.

Table 3: Predicted IR Absorption Data for **Methyl (E)-m-nitrocinnamate**

Wavenumber (cm ⁻¹)	Vibrational Mode
~3100-3000	Aromatic C-H stretch
~2950	Aliphatic C-H stretch
~1720	C=O stretch (ester)
~1640	C=C stretch (alkene)
~1520 and ~1350	N-O stretch (nitro group)
~1250	C-O stretch (ester)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The expected molecular ion peak and major fragments for **Methyl (E)-m-nitrocinnamate** are listed below. The molecular weight is confirmed to be 207 g/mol .[\[1\]](#)

Table 4: Predicted Mass Spectrometry Data for **Methyl (E)-m-nitrocinnamate**

m/z	Assignment
207	[M] ⁺ (Molecular ion)
176	[M - OCH ₃] ⁺
130	[M - OCH ₃ - NO ₂] ⁺
102	[C ₈ H ₆] ⁺
76	[C ₆ H ₄] ⁺

Experimental Protocols

This section details the experimental procedures for the synthesis and spectroscopic analysis of **Methyl (E)-m-nitrocinnamate**.

Synthesis: Fischer Esterification of m-Nitrocinnamic Acid

Methyl (E)-m-nitrocinnamate can be synthesized via the Fischer esterification of m-nitrocinnamic acid with methanol, using a strong acid catalyst.

Materials:

- m-Nitrocinnamic acid
- Methanol (anhydrous)
- Concentrated sulfuric acid (H_2SO_4)
- Sodium bicarbonate (NaHCO_3) solution (saturated)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve m-nitrocinnamic acid in an excess of anhydrous methanol.
- Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
- Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
- Dissolve the residue in an organic solvent and transfer it to a separatory funnel.

- Wash the organic layer successively with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by recrystallization or column chromatography to yield pure **Methyl (E)-m-nitrocinnamate**.

Spectroscopic Analysis

Sample Preparation:

- Dissolve 5-10 mg of the purified **Methyl (E)-m-nitrocinnamate** in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube.
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

^1H and ^{13}C NMR Acquisition:

- Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- For ^1H NMR, typical parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- For ^{13}C NMR, use proton decoupling to obtain a spectrum with single lines for each carbon. Typical parameters include a spectral width of 0 to 220 ppm, a larger number of scans, and a longer relaxation delay (2-5 seconds).

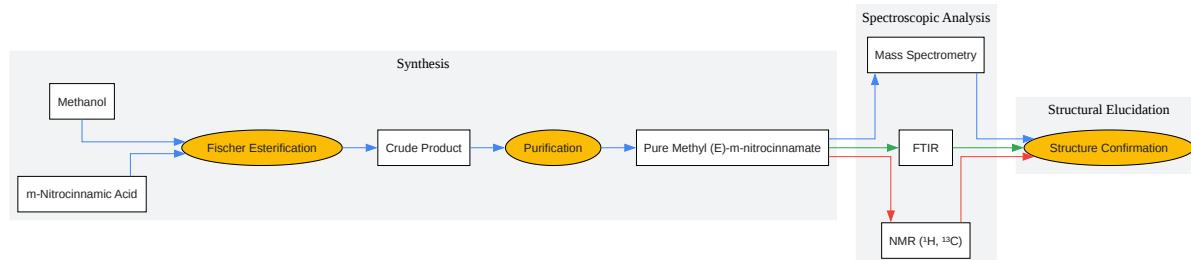
Sample Preparation (ATR-FTIR):

- Ensure the ATR crystal is clean.
- Place a small amount of the solid sample directly onto the crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

FTIR Spectrum Acquisition:

- Record the spectrum over a range of 4000 to 400 cm^{-1} .
- Collect a background spectrum of the empty ATR crystal before measuring the sample.
- The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

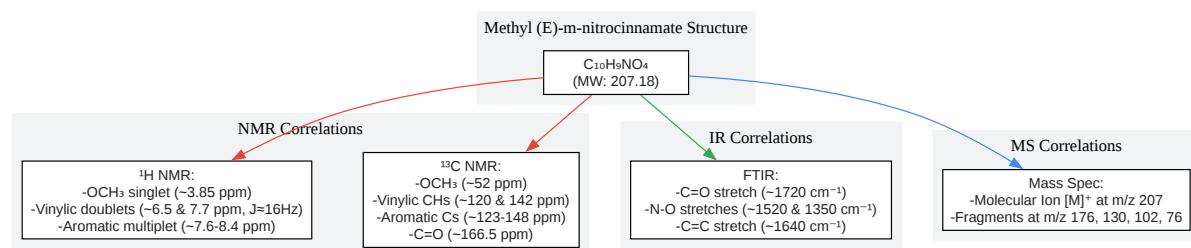
Sample Preparation:


- Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or acetonitrile).

Mass Spectrum Acquisition (Electron Ionization - EI):

- Introduce the sample into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).
- Use a standard electron energy of 70 eV for ionization.
- Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

Visualizations


Logical Workflow for Structural Elucidation

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and structural elucidation of **Methyl (E)-m-nitrocinnamate**.

Key Structural Correlations from Spectroscopic Data

[Click to download full resolution via product page](#)

Caption: Key spectroscopic correlations for the structure of **Methyl (E)-m-nitrocinnamate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Structural Elucidation of Methyl (E)-m-nitrocinnamate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b168584#structural-elucidation-of-methyl-e-m-nitrocinnamate\]](https://www.benchchem.com/product/b168584#structural-elucidation-of-methyl-e-m-nitrocinnamate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com